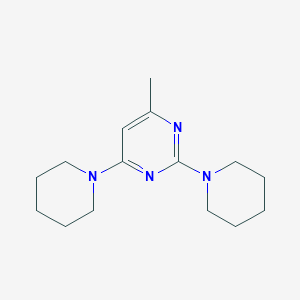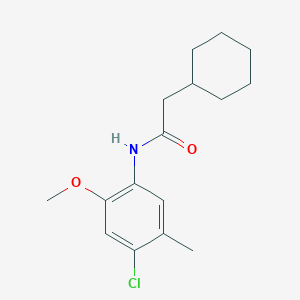
N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro, methoxy, and methyl group attached to a phenyl ring, along with a cyclohexyl group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxy-5-methylphenylamine and cyclohexylacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-2-methoxy-5-methylphenylamine is dissolved in an appropriate solvent like dichloromethane. Cyclohexylacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to increase efficiency and yield. Additionally, industrial methods would focus on cost-effective purification techniques and waste management practices to ensure sustainability.
化学反応の分析
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(4-hydroxy-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide.
Reduction: Formation of N-(2-methoxy-5-methylphenyl)-2-cyclohexylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-phenylethyl)benzamide
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide is unique due to the presence of the cyclohexyl group attached to the acetamide moiety This structural feature may impart distinct physicochemical properties and biological activities compared to similar compounds
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-8-14(15(20-2)10-13(11)17)18-16(19)9-12-6-4-3-5-7-12/h8,10,12H,3-7,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMZVUINBBURQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

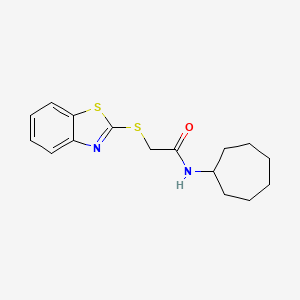
![9-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5882126.png)

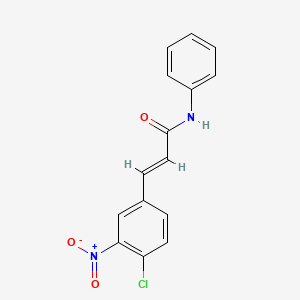
![(2-FLUOROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5882149.png)
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)
![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)

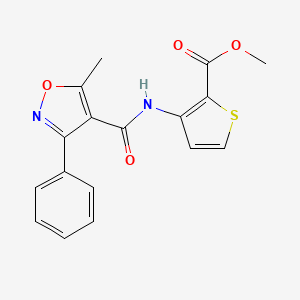
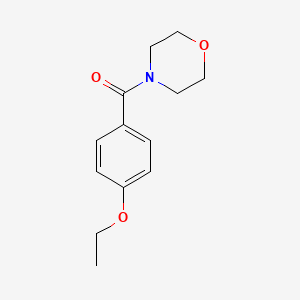
![2-(ETHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B5882214.png)
